3-Ethoxythiophene
Overview
Description
3-Ethoxythiophene is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are sulfur-containing five-membered aromatic rings. This compound is characterized by an ethoxy group (-OCH2CH3) attached to the third carbon of the thiophene ring. This compound is a colorless to pale yellow liquid with an aromatic odor .
Mechanism of Action
Target of Action
Thiophene, 3-ethoxy-, and its derivatives have been found to target DNA gyrase and dihydrofolate reductase (DHFR) . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria. DHFR is an enzyme that reduces dihydrofolic acid to tetrahydrofolic acid, playing a crucial role in the synthesis of nucleic acids and proteins.
Mode of Action
Thiophene, 3-ethoxy-, interacts with its targets by inhibiting their activities. By inhibiting DNA gyrase, it prevents bacterial DNA replication, leading to the death of the bacteria . By inhibiting DHFR, it disrupts the synthesis of essential biomolecules, affecting cell growth and proliferation .
Biochemical Pathways
The inhibition of DNA gyrase and DHFR affects several biochemical pathways. The inhibition of DNA gyrase prevents the relaxation of positive supercoils that are necessary for DNA replication . This leads to the cessation of bacterial growth and replication. The inhibition of DHFR disrupts the folate pathway, which is essential for the synthesis of nucleic acids and proteins . This can lead to cell death or prevent cell growth and proliferation.
Result of Action
The result of Thiophene, 3-ethoxy-'s action is the inhibition of bacterial growth and replication, and potentially the death of bacterial cells due to the inhibition of DNA gyrase . It may also affect cell growth and proliferation due to the inhibition of DHFR .
Biochemical Analysis
Biochemical Properties
“Thiophene, 3-ethoxy-” plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to the compound’s diverse therapeutic properties .
Cellular Effects
“Thiophene, 3-ethoxy-” has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of “Thiophene, 3-ethoxy-” is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of “Thiophene, 3-ethoxy-” change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of “Thiophene, 3-ethoxy-” vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
“Thiophene, 3-ethoxy-” is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
“Thiophene, 3-ethoxy-” is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of “Thiophene, 3-ethoxy-” and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethoxythiophene can be synthesized through various methods. One common method involves the ethoxylation of thiophene. This process typically involves the reaction of thiophene with ethyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the ethoxylation process .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxythiophene undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound to its corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiophene derivatives with reduced sulfur oxidation states.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted thiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated thiophenes and other substituted thiophenes.
Scientific Research Applications
3-Ethoxythiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and polymers.
Biology: It serves as a precursor for biologically active compounds.
Medicine: Research is ongoing into its potential use in pharmaceuticals.
Industry: It is used in the production of conductive polymers and materials for electronic applications
Comparison with Similar Compounds
Similar Compounds
3-Methoxythiophene: Similar structure but with a methoxy group instead of an ethoxy group.
3-Chlorothiophene: Contains a chlorine atom instead of an ethoxy group.
3-Bromothiophene: Contains a bromine atom instead of an ethoxy group
Uniqueness
3-Ethoxythiophene is unique due to the presence of the ethoxy group, which can influence its reactivity and physical properties. This makes it a valuable compound for specific applications in materials science and organic synthesis .
Properties
IUPAC Name |
3-ethoxythiophene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-2-7-6-3-4-8-5-6/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEGOEYUQCUBPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CSC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552848 | |
Record name | 3-Ethoxythiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10552848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114292-37-4 | |
Record name | 3-Ethoxythiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10552848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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